molecular formula C19H21N3O5 B12185417 N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12185417
M. Wt: 371.4 g/mol
InChI Key: VAJWKXNYZDFVBY-UHFFFAOYSA-N
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Description

This compound features a central pyrrolidine-5-one (5-oxopyrrolidine) core substituted at position 1 with a 3-methoxyphenyl group and at position 3 with a carboxamide moiety. The carboxamide’s nitrogen is further functionalized with a 2-[(furan-2-ylcarbonyl)amino]ethyl chain. This structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to pyrrolidone-based scaffolds .

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-(furan-2-carbonylamino)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H21N3O5/c1-26-15-5-2-4-14(11-15)22-12-13(10-17(22)23)18(24)20-7-8-21-19(25)16-6-3-9-27-16/h2-6,9,11,13H,7-8,10,12H2,1H3,(H,20,24)(H,21,25)

InChI Key

VAJWKXNYZDFVBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylcarbonyl chloride, which is then reacted with ethylenediamine to form the intermediate N-(2-aminoethyl)furan-2-carboxamide. This intermediate is further reacted with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinecarboxamide Derivatives
Compound Name Core Structure Key Substituents Molecular Formula (Calculated) Notable Features
Target Compound Pyrrolidine-5-one 3-Methoxyphenyl, ethyl-furanoyl carboxamide ~C₁₉H₂₁N₃O₆ Balanced lipophilicity and hydrogen-bonding potential due to methoxy and furan groups.
N-(3-Fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide Pyrrolidine-5-one 3-Fluorophenyl, indole-ethyl C₂₂H₂₁FN₃O₃ Fluorine enhances metabolic stability; indole may confer π-π stacking but increases molecular weight.
N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide Pyrrolidine-5-one 3-Methoxyphenyl C₁₂H₁₄N₂O₃ Simpler structure lacking the ethyl-furanoyl chain, reducing steric hindrance and solubility.

Key Findings :

  • The target compound’s ethyl-furanoyl chain introduces conformational flexibility and additional hydrogen-bonding sites compared to the simpler analog in .
  • The 3-fluorophenyl analog may exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects but could suffer from reduced solubility due to the hydrophobic indole group.
Thiazolidinone Derivatives
Compound Name Core Structure Key Substituents Molecular Formula (Reported) Notable Features
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone 4-Chlorophenyl, pyridine C₁₆H₁₄ClN₃O₂S Sulfur-containing core enhances polarizability; chlorine and pyridine improve electrophilic interactions.

Comparison with Target Compound :

  • The thiazolidinone core introduces sulfur, which may alter electronic properties and binding kinetics compared to the pyrrolidone core.
Furan-Containing Carboxamides
Compound Name Core Structure Key Substituents Molecular Formula (Reported) Notable Features
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide Benzofuran 4-Chlorobenzoyl, furan-2-carboxamide C₂₀H₁₃ClNO₄ Benzofuran increases rigidity; chlorine enhances halogen bonding but may limit solubility.
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole 3-Methoxybenzyl, furan-2-carboxamide C₁₉H₁₈N₄O₄S Thiazole core offers diverse binding modes; methoxybenzyl enhances aromatic interactions.

Comparison with Target Compound :

  • The thiazole-based compound leverages sulfur’s electronegativity for binding but introduces steric bulk that may reduce target selectivity.

Biological Activity

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a furan moiety and a pyrrolidine core, suggests various biological activities, particularly in the modulation of cannabinoid receptors and other biological pathways. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O3, with a molecular weight of approximately 387.4 g/mol. The compound features several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H21N3O3
Molecular Weight387.4 g/mol
IUPAC NameThis compound

Research indicates that this compound interacts with cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes, including pain sensation, mood regulation, and neuroprotection. The presence of the furan moiety enhances its binding affinity to these receptors, suggesting its potential as a therapeutic agent in managing pain and neurodegenerative diseases .

Cannabinoid Receptor Modulation

Studies have shown that this compound can modulate cannabinoid receptor activity. The compound was tested using fluorometric imaging plate reader assays to measure calcium mobilization as an indicator of receptor activation. Results indicated that the compound effectively activates CB1 and CB2 receptors, with implications for its use in pain management therapies .

Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits significant antioxidant properties. It was found to scavenge free radicals and reduce oxidative stress markers in cell cultures, suggesting potential applications in treating oxidative stress-related conditions .

Case Studies

Case Study 1: Pain Management
A study investigated the efficacy of this compound in a rodent model of chronic pain. The results showed a significant reduction in pain responses compared to control groups, supporting its potential as an analgesic agent.

Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings indicated that treatment with this compound reduced neuronal cell death and improved cognitive function in animal models subjected to neurotoxic agents .

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